Fmoc-Glu(O-2-PhiPr)-OH

Beschreibung

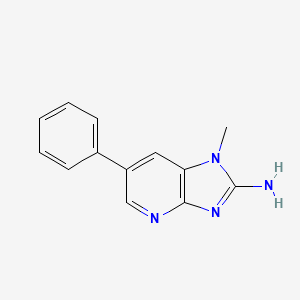

PhIP is an imidazopyridine that is 1H--imidazo[4,5-b]pyridine which is substituted at positions 1, 2, and 6 by methyl, amino, and phenyl groups, respectively. It is the most abundant of the mutagenic heterocyclic amines found in cooked meat and fish. It has a role as a carcinogenic agent and a mutagen. It is an imidazopyridine and a primary amino compound.

PhIP (2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine) has been used in trials studying the basic science of Pancreas Cancer.

2-Amino-1-Methyl-6-Phenylimidazo[4,5-b]Pyridine is a synthetic, gray-white crystalline solid that is soluble in dimethylsulfoxide and methanol. It is produced in small quantities for research purposes. 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine is formed naturally during the cooking of muscle-derived foods (meat and fish). Levels of this chemical produced in this manner are dependent on cooking temperature, cooking time and method of cooking (direct or indirect). It is one of the most abundant heterocyclic amines in a typical Western diet. 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine has also been detected in processed food flavorings, beer, wine, and cigarette smoke. It is reasonably anticipated to be a human carcinogen. (NCI05)

1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine is a food-related mutagen, reported to be the most abundant heterocyclic amine found in cooked meat and fish.

mutagen from fried ground beef; structure given in first source

structure in first source

Eigenschaften

IUPAC Name |

1-methyl-6-phenylimidazo[4,5-b]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVKZNNCIHJZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037628 | |

| Record name | 2-Amino-1-methyl-6-phenylimidazo [4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gray-white solid; [Merck Index], Solid | |

| Record name | 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19511 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in methanol, DMSO | |

| Record name | 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7768 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19511 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Gray-white crystals, Solid | |

CAS No. |

105650-23-5, 138370-35-1 | |

| Record name | 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105650-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105650235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazo(4,5-b)pyridin-2-amine, 1-methyl-6-phenyl-, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138370351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Amino-1-methyl-6-phenylimidazo [4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-1-METHYL-6-PHENYLIMIDAZO(4,5-B)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/909C6UN66T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7768 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

327 °C, MP: 327-328 °C, 327 - 328 °C | |

| Record name | 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7768 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Strategic Role of Fmoc-Glu(O-2-PhiPr)-OH in Advanced Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis, the precise control over reactive side chains is paramount to achieving desired peptide structures and functions. Fmoc-Glu(O-2-PhiPr)-OH emerges as a specialized and highly valuable building block in Fmoc-based solid-phase peptide synthesis (SPPS), offering a unique solution for the construction of complex peptides, particularly those featuring lactam bridges and other side-chain modifications. This technical guide provides an in-depth analysis of the core functionalities, experimental protocols, and strategic applications of this compound.

Core Functionality: Quasi-Orthogonal Protection

This compound is a derivative of glutamic acid where the γ-carboxyl group is protected by a 2-phenylisopropyl (2-PhiPr) ester. The primary role of this protecting group is to offer a "quasi-orthogonal" protection strategy within the broader context of Fmoc-SPPS.

Orthogonality in peptide chemistry refers to the ability to deprotect one type of protecting group without affecting others. The 2-PhiPr group is selectively cleaved under very mild acidic conditions, typically 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] These conditions are significantly milder than the strong acid cocktails required to cleave the final peptide from the resin and remove other common side-chain protecting groups like tert-butyl (tBu). This selective deprotection capability is the cornerstone of its utility.

This quasi-orthogonality allows for the selective deprotection of the glutamic acid side chain while the peptide remains anchored to the solid support and other acid-labile protecting groups are preserved. This opens up possibilities for on-resin modifications, most notably the formation of cyclic peptides through side-chain to side-chain lactamization.

A particularly advantageous application is its combined use with Fmoc-Lys(Mtt)-OH, where the Mtt (4-methyltrityl) group on the lysine side chain can also be removed under similarly mild acidic conditions. This allows for the simultaneous deprotection of both the glutamic acid and lysine side chains, facilitating an efficient on-resin cyclization to form a lactam bridge.

Quantitative Data Summary

While extensive comparative kinetic data is often proprietary or application-specific, the following table summarizes the key characteristics of the 2-PhiPr protecting group in comparison to other commonly used protecting groups for the γ-carboxyl group of glutamic acid in Fmoc-SPPS.

| Protecting Group | Chemical Structure | Deprotection Conditions | Orthogonality to Fmoc/tBu Strategy | Key Advantages | Potential Considerations |

| 2-Phenylisopropyl (2-PhiPr) | 2-phenylpropan-2-yl | 1-2% TFA in DCM | Yes (Quasi-orthogonal) | Enables on-resin side-chain modification and cyclization.[1] | Requires an additional selective deprotection step. |

| tert-Butyl (tBu) | tert-butyl | High concentration TFA (e.g., 95%) | No (Cleaved with peptide from resin) | Standard, robust, and widely used for linear peptides. | Not suitable for on-resin side-chain modifications requiring acid-labile group removal. |

| Allyl (All) | prop-2-en-1-yl | Pd(PPh₃)₄ / Scavenger (e.g., PhSiH₃) | Yes (Fully orthogonal) | Fully orthogonal to both acid and base-labile groups. | Requires use of a palladium catalyst, which must be thoroughly removed. |

| (4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | 2% Hydrazine in DMF | Yes (Fully orthogonal) | Fully orthogonal to acid and base-labile groups. | Hydrazine can have side reactions with certain residues. |

Experimental Protocols

Coupling of this compound

This protocol outlines the standard procedure for coupling this compound to a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., DIPEA or Collidine)

-

DMF (Peptide synthesis grade)

-

DCM (ACS grade)

-

Piperidine solution (20% in DMF)

Procedure:

-

Fmoc Deprotection:

-

Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 5-10 minutes.

-

Drain the reaction vessel.

-

Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) followed by DCM (2-3 times) and then DMF (2-3 times).

-

Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.

-

Allow the activation to proceed for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).

-

-

Confirmation of Coupling:

-

Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a recoupling step may be necessary.

-

Selective On-Resin Deprotection of the 2-PhiPr Group

This protocol details the selective removal of the 2-PhiPr group from the glutamic acid side chain.

Materials:

-

Peptide-resin containing a Glu(O-2-PhiPr) residue

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIS) (as a scavenger)

-

DMF (Peptide synthesis grade)

Procedure:

-

Resin Preparation:

-

Swell the peptide-resin in DCM for 15-20 minutes.

-

-

Deprotection Cocktail Preparation:

-

Prepare a solution of 1-2% TFA and 1-5% TIS in DCM. For example, for 10 mL of deprotection solution, use 0.1-0.2 mL of TFA, 0.1-0.5 mL of TIS, and bring the final volume to 10 mL with DCM.

-

-

Selective Deprotection:

-

Drain the swelling solvent from the resin.

-

Add the 2-PhiPr deprotection cocktail to the resin.

-

Agitate the mixture gently. The deprotection is typically carried out in multiple, short treatments to minimize potential side reactions. A common protocol is 10-15 treatments of 2 minutes each.

-

After each treatment, drain the solution.

-

-

Washing:

-

After the final deprotection treatment, wash the resin thoroughly with DCM (5-7 times) to remove all traces of TFA and cleaved protecting group.

-

Wash with DMF (5-7 times) to prepare the resin for the subsequent reaction (e.g., cyclization).

-

Mandatory Visualizations

Logical Workflow for Side-Chain to Side-Chain Cyclization

The following diagram illustrates the logical workflow for synthesizing a cyclic peptide using this compound and Fmoc-Lys(Mtt)-OH.

Caption: Workflow for side-chain to side-chain peptide cyclization.

Experimental Workflow for Selective Deprotection and On-Resin Cyclization

This diagram provides a more detailed experimental workflow for the key steps involving this compound.

Caption: On-resin deprotection and cyclization workflow.

Conclusion

This compound is a powerful tool in the arsenal of peptide chemists. Its key attribute of quasi-orthogonal protection facilitates the synthesis of complex peptide architectures that are often inaccessible with standard protecting group strategies. By enabling selective on-resin side-chain deprotection, it provides a reliable and efficient pathway for the creation of cyclic peptides and other modified structures, which are of increasing interest in drug discovery and development. A thorough understanding of its properties and the associated experimental protocols is essential for leveraging its full potential in the synthesis of next-generation peptide therapeutics.

References

Fmoc-Glu(O-2-PhiPr)-OH: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Chemical Properties, Structure, and Application of N-α-Fmoc-L-glutamic acid γ-2-phenylisopropyl ester in Peptide Synthesis.

Fmoc-Glu(O-2-PhiPr)-OH is a pivotal amino acid derivative for chemists and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Its unique structural features, particularly the quasi-orthogonally protected γ-carboxyl group, offer significant advantages in the synthesis of complex peptides, including cyclic and branched structures. This technical guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols for its application.

Chemical Properties and Structure

This compound, systematically named N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-(2-phenylisopropyl) ester, is a white to pale yellow powder.[1] The key structural features are the temporary N-α-Fmoc protecting group, which is base-labile, and the γ-carboxyl group of the glutamic acid side chain being protected by a 2-phenylisopropyl (2-PhiPr) ester. This side-chain protecting group is highly acid-sensitive and can be selectively removed under very mild acidic conditions, a property that is central to its utility in peptide synthesis.

The molecular structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 200616-39-3 | [1][2][3] |

| Molecular Formula | C₂₉H₂₉NO₆ | [1][3] |

| Molecular Weight | 487.54 g/mol | [1][2][3] |

| Appearance | White to pale yellow powder | [1] |

| Purity (TLC) | ≥97% | [2][4] |

| Purity (HPLC) | ≥95.0% | [5] |

| Purity (Acidimetric) | ≥90.0% | [5] |

| Storage Temperature | 15-25°C or 0°C | [1][2] |

| pKa (Predicted) | 3.69 ± 0.10 | [1] |

Note: Purity values may vary between suppliers and batches. Please refer to the certificate of analysis for lot-specific data.

Application in Solid-Phase Peptide Synthesis

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection of the α-amino group and is removed at each cycle of amino acid addition using a weak base, typically a solution of piperidine in N,N-dimethylformamide (DMF).

The key advantage of this derivative lies in the 2-PhiPr protecting group on the side chain. This group is stable to the basic conditions used for Fmoc removal but can be selectively cleaved with very mild acid, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][6] This "quasi-orthogonal" protection strategy allows for the selective deprotection of the glutamic acid side chain while the peptide is still attached to the resin and other acid-labile protecting groups (like t-butyl) remain intact.[2][7]

This feature is particularly valuable for the on-resin synthesis of:

-

Side-chain to side-chain cyclic peptides: By pairing this compound with an amino acid derivative having a similarly labile side-chain protection, such as Fmoc-Lys(Mtt)-OH, both side chains can be deprotected simultaneously on the resin, followed by lactam bridge formation.[2][6]

-

Head-to-tail cyclic peptides: The 2-PhiPr group can be used to protect the C-terminal glutamic acid, allowing for selective deprotection and subsequent cyclization with the N-terminal amino group.[8]

-

Branched peptides and peptide libraries. [2]

The use of this compound can also help to minimize aspartimide formation, a common side reaction in peptide synthesis.[9]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in SPPS.

General Fmoc Solid-Phase Peptide Synthesis Workflow

The following diagram illustrates a typical cycle for the incorporation of an amino acid, including this compound, during Fmoc-SPPS.

Caption: General workflow for one cycle of Fmoc solid-phase peptide synthesis.

Protocol 1: Incorporation of this compound into a Peptide Chain

This protocol describes the steps to couple this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Reaction vessel for SPPS

Procedure:

-

Preparation of the Amino Acid Solution:

-

In a separate vial, dissolve 3-5 equivalents of this compound in DMF.

-

Add 3-5 equivalents of the coupling reagent (e.g., HBTU).

-

Add 3-5 equivalents of an additive (e.g., HOBt).

-

Briefly vortex to dissolve the solids.

-

-

Activation:

-

Add 6-10 equivalents of DIPEA to the amino acid solution.

-

The solution will typically change color (e.g., to yellow), indicating activation. Allow the activation to proceed for 1-2 minutes.

-

-

Coupling to Resin:

-

Add the activated amino acid solution to the reaction vessel containing the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Washing:

-

Drain the reaction vessel.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

-

Confirmation of Coupling (Optional):

-

Perform a Kaiser test or other ninhydrin-based test on a small sample of the resin. A negative result (e.g., beads remain colorless or yellow) indicates complete coupling.

-

Protocol 2: Selective Deprotection of the 2-PhiPr Group for On-Resin Cyclization

This protocol details the selective removal of the 2-PhiPr group from the glutamic acid side chain, a crucial step for on-resin cyclization.

Materials:

-

Resin-bound peptide containing a Glu(O-2-PhiPr) residue

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Reaction vessel for SPPS

Procedure:

-

Preparation of Deprotection Solution:

-

Prepare a 1% (v/v) solution of TFA in DCM.

-

-

Resin Washing:

-

Wash the peptide-resin with DCM (3-5 times) to ensure it is free of DMF.

-

-

Deprotection Reaction:

-

Add the 1% TFA in DCM solution to the resin.

-

Agitate the mixture at room temperature. The deprotection is typically rapid, often complete within 5-10 minutes. It is recommended to perform the deprotection in multiple short steps (e.g., 2-3 treatments of 5 minutes each).

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM (3-5 times) to remove the TFA and the cleaved 2-phenylpropene.

-

Wash the resin with a 10% solution of DIPEA in DMF to neutralize any residual acid.

-

Wash the resin with DMF (3-5 times) to prepare for the subsequent cyclization step.

-

The following diagram illustrates the workflow for on-resin side-chain to side-chain cyclization using this compound and Fmoc-Lys(Mtt)-OH.

Caption: Workflow for on-resin side-chain to side-chain peptide cyclization.

Spectroscopic Data

Detailed, publicly available spectroscopic data (NMR, IR, Mass Spec) for this compound is limited. Researchers are advised to obtain the certificate of analysis from their supplier, which typically includes key characterization data. For novel research, it is recommended to perform independent characterization to confirm the identity and purity of the material.

Conclusion

This compound is a highly valuable building block in modern peptide chemistry. Its quasi-orthogonal protecting group strategy enables the efficient and controlled synthesis of complex peptide architectures, such as cyclic and branched peptides, which are of significant interest in drug discovery and development. The detailed protocols and workflows provided in this guide are intended to facilitate the successful application of this versatile amino acid derivative in research and production settings.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. ≥97% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. peptide.com [peptide.com]

- 5. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. chempep.com [chempep.com]

The 2-PhiPr Protecting Group for Glutamic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). For trifunctional amino acids like glutamic acid, the choice of a side-chain protecting group is critical to prevent unwanted side reactions and enable the synthesis of complex peptides, including cyclic and other modified structures. The 2-phenylpropan-2-yl (2-PhiPr) protecting group has emerged as a valuable tool for the protection of the γ-carboxyl group of glutamic acid, offering unique advantages in specific synthetic applications. This technical guide provides a comprehensive overview of the 2-PhiPr protecting group for glutamic acid, including its properties, applications, and detailed experimental protocols.

Core Properties and Applications

The 2-PhiPr group is a tert-butyl ester analogue that provides robust protection for the side-chain carboxyl group of glutamic acid during Fmoc-based SPPS. Its defining characteristic is its high acid lability, allowing for its selective removal under very mild acidic conditions that leave other common acid-labile protecting groups, such as the tert-butyl (tBu) group, intact. This orthogonality is the key to its utility in the synthesis of complex peptides.

The primary application of the 2-PhiPr protecting group for glutamic acid is in the synthesis of side-chain to side-chain cyclized peptides . In this strategy, Fmoc-Glu(O-2-PhiPr)-OH is incorporated into the peptide sequence along with another amino acid carrying a complementary, orthogonally protected side chain, such as Fmoc-Lys(Mtt)-OH. The mild acid lability of the 2-PhiPr and Mtt groups allows for their simultaneous deprotection on the solid support, enabling subsequent intramolecular cyclization to form a lactam bridge.

Furthermore, the steric bulk of the 2-PhiPr group can help to minimize the formation of pyroglutamate, a common side reaction involving the N-terminal glutamic acid residue, although quantitative data on this specific effect is not extensively documented in the reviewed literature.

Data Presentation

Table 1: Properties of the 2-PhiPr Protecting Group for Glutamic Acid

| Property | Description |

| Chemical Name | 2-phenylpropan-2-yl |

| Protected Residue | This compound |

| Molecular Formula | C₂₉H₂₉NO₆ |

| Molecular Weight | 487.54 g/mol |

| Cleavage Condition | 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[1][2] |

| Orthogonality | Orthogonal to tert-butyl (tBu) based protecting groups. |

| Primary Application | On-resin side-chain to side-chain peptide cyclization in Fmoc-SPPS. |

| Key Advantage | Selective deprotection under very mild acidic conditions. |

Table 2: Comparison of Deprotection Conditions for Common Glutamic Acid Side-Chain Protecting Groups

| Protecting Group | Typical Deprotection Reagent | Stability to 1-2% TFA/DCM |

| 2-PhiPr | 1-2% TFA in DCM | Labile |

| OtBu | 95% TFA | Stable |

| OBzl | H₂/Pd or strong acid (e.g., HF) | Stable |

| OAll | Pd(PPh₃)₄ / Phenylsilane | Stable |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the esterification of the γ-carboxyl group of Fmoc-glutamic acid using 2-phenyl-2-propanol via a Steglich esterification.

Materials:

-

Fmoc-Glu(OtBu)-OH

-

2-phenyl-2-propanol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve Fmoc-Glu(OtBu)-OH (1 equivalent) and 2-phenyl-2-propanol (1.5 equivalents) in anhydrous DCM.

-

Catalyst Addition: Add DMAP (0.1 equivalents) to the solution.

-

Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath and add a solution of DCC (1.1 equivalents) in DCM dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Filtration: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Work-up: Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and EtOAc to afford this compound.

Protocol 2: On-Resin Deprotection of the 2-PhiPr Group

This protocol outlines the selective removal of the 2-PhiPr group from a resin-bound peptide.

Materials:

-

Peptide-resin containing a Glu(O-2-PhiPr) residue

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), peptide synthesis grade

-

Triisopropylsilane (TIS) (optional scavenger)

-

DMF, peptide synthesis grade

-

Diethyl ether, cold

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM in a peptide synthesis vessel.

-

Deprotection Cocktail Preparation: Prepare a solution of 1% or 2% TFA in DCM. If the peptide contains sensitive residues like tryptophan, the addition of a scavenger such as TIS (2.5%) is recommended.

-

Deprotection: Treat the resin with the deprotection cocktail (e.g., 10 mL per gram of resin) and gently agitate for 30-60 minutes at room temperature. The progress of the deprotection can be monitored by cleaving a small amount of resin and analyzing by HPLC-MS.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DCM followed by DMF to remove residual acid and cleaved protecting group.

-

Neutralization (Optional): If the subsequent step requires neutral conditions, wash the resin with a 10% solution of diisopropylethylamine (DIPEA) in DMF.

-

Final Washing: Wash the resin with DMF to prepare for the next synthetic step (e.g., cyclization).

Protocol 3: On-Resin Side-Chain to Side-Chain Cyclization

This protocol describes the formation of a lactam bridge between a glutamic acid and a lysine residue after selective deprotection.

Materials:

-

Peptide-resin with deprotected Glu and Lys side chains

-

Coupling reagents (e.g., HATU, HBTU, or PyBOP)

-

Base (e.g., DIPEA or N-methylmorpholine (NMM))

-

DMF, peptide synthesis grade

Procedure:

-

Selective Deprotection: Perform the selective deprotection of the side chains of Glu(O-2-PhiPr) and Lys(Mtt) simultaneously using a solution of 1-2% TFA in DCM as described in Protocol 2.

-

Washing: After deprotection, wash the resin thoroughly with DCM and then DMF.

-

Neutralization: Neutralize the resin by washing with a 10% solution of DIPEA in DMF.

-

Cyclization:

-

Prepare a solution of the coupling reagent (e.g., 3 equivalents of HATU) and a base (e.g., 6 equivalents of DIPEA) in DMF.

-

Add the cyclization cocktail to the resin.

-

Allow the reaction to proceed for 2-4 hours at room temperature. The completion of the cyclization can be monitored by a Kaiser test (which should be negative) or by cleaving a small amount of resin for HPLC-MS analysis.

-

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Further Synthesis/Cleavage: Proceed with the synthesis of the remaining peptide sequence or perform the final cleavage from the resin.

Mandatory Visualizations

Caption: Steglich esterification for 2-PhiPr protection of glutamic acid.

Caption: Acid-catalyzed deprotection of the 2-PhiPr group.

Caption: Workflow for on-resin side-chain to side-chain peptide cyclization.

References

The Strategic Application of Fmoc-Glu(O-2-PhiPr)-OH in Drug Discovery: A Technical Guide to Crafting Constrained Peptides

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics with enhanced specificity and stability has led to a surge of interest in constrained peptides. These molecules, forced into bioactive conformations, often exhibit superior pharmacological properties compared to their linear counterparts. A key player in the synthesis of a significant class of these constrained peptides—lactam-bridged peptides—is the quasi-orthogonally protected glutamic acid derivative, Fmoc-Glu(O-2-PhiPr)-OH . This technical guide delves into the core applications of this versatile building block in drug discovery, providing detailed experimental protocols, quantitative data from a relevant case study, and visualizations of the underlying chemical workflows.

Core Principles and Advantages

This compound is an N-α-Fmoc-protected L-glutamic acid derivative where the γ-carboxyl group is shielded by a 2-phenylisopropyl (2-PhiPr) ester. The strategic advantage of the 2-PhiPr group lies in its selective lability under mildly acidic conditions (typically 1% trifluoroacetic acid in dichloromethane), which are orthogonal to the standard piperidine treatment used for Fmoc group removal and the strong acid cocktail used for final cleavage and removal of other acid-labile side-chain protecting groups (like tBu, Boc, and Trt).

This unique property makes this compound an invaluable tool for the on-resin synthesis of side-chain-to-side-chain lactam-bridged peptides. When paired with an amino acid bearing a similarly removable, orthogonal protecting group on its side-chain amine, such as Fmoc-Lys(Mtt)-OH, a selective deprotection of both side chains can be performed on the solid support, followed by intramolecular amide bond formation to create a cyclic peptide. This on-resin cyclization strategy often leads to higher yields and purity compared to solution-phase cyclization.

The resulting lactam bridge introduces a significant conformational constraint, which can lead to:

-

Enhanced Biological Activity: By locking the peptide into a conformation that is pre-organized for receptor binding.

-

Increased Proteolytic Stability: The cyclic structure is less susceptible to degradation by exopeptidases and can show increased resistance to endopeptidases.

-

Improved Pharmacokinetic Properties: Enhanced stability can lead to a longer in vivo half-life.

Application in Drug Discovery: A Case Study of Antimicrobial Peptides

A compelling example of the application of this compound is in the development of novel antimicrobial peptides (AMPs). A study on analogues of Cathelicidin-PY, a 29-residue disulfide-cyclized AMP, utilized this compound to replace the native disulfide bridge with a more stable lactam bridge.[1] This modification aimed to improve the peptide's stability and investigate the structure-activity relationship (SAR).

Quantitative Data Summary

The study synthesized a series of lactam-bridged analogues and evaluated their antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of a peptide's antimicrobial efficacy, with lower values indicating higher potency. The data below summarizes the activity of a lactam-bridged analogue synthesized using this compound compared to the native peptide.

| Peptide/Analogue | Sequence with Lactam Bridge | Target Organism | MIC (µM) |

| Cathelicidin-PY (Native) | R-K-C-N-F-L-C-K-L-K-E-K-L-R-T-V-I-T-S-H-I-D-K-V-L-R-P-Q-G | E. coli | 8 |

| S. aureus | 4 | ||

| P. aeruginosa | 16 | ||

| Lactam Analogue 4 | R-K-Glu -N-F-L-Lys -K-L-K-E-K-L-R-T-V-I-T-S-H-I-D-K-V-L-R-P-Q-G | E. coli | 16 |

| S. aureus | 8 | ||

| P. aeruginosa | 32 |

Data synthesized from the findings reported in the study on Cathelicidin-PY analogues.[1]

This table clearly demonstrates that while the lactam-bridged analogue maintained antimicrobial activity, its potency was slightly reduced compared to the native disulfide-bridged peptide in this specific case. Such quantitative comparisons are crucial in drug discovery for guiding further optimization of the peptide sequence and bridge characteristics.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and evaluation of lactam-bridged peptides using this compound, based on established solid-phase peptide synthesis (SPPS) and microbiological testing procedures.

Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol outlines the manual synthesis of a linear peptide on a rink amide resin.

-

Resin Swelling: Swell 0.1 mmol of Rink Amide MBHA resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (5x).

-

Amino Acid Coupling:

-

In a separate vial, pre-activate 4 equivalents of the desired Fmoc-amino acid with 3.9 equivalents of a coupling agent (e.g., HBTU/HCTU) and 8 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF for 2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

-

Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each amino acid in the sequence, incorporating this compound and Fmoc-Lys(Mtt)-OH at the desired positions for cyclization.

-

Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described above.

On-Resin Lactam Bridge Formation

This protocol details the selective side-chain deprotection and intramolecular cyclization.

-

Selective Side-Chain Deprotection:

-

Wash the peptide-resin with dichloromethane (DCM) (5x).

-

Treat the resin with a solution of 1% Trifluoroacetic acid (TFA) in DCM for 5 minutes. Repeat this step 5-7 times. This selectively removes the 2-PhiPr and Mtt groups.

-

Wash the resin with DCM (5x), 10% DIPEA in DMF (3x), and DMF (5x) to neutralize the resin.

-

-

Intramolecular Cyclization:

-

In a separate vial, dissolve 3 equivalents of a cyclization agent (e.g., PyAOP or HATU) and 6 equivalents of DIPEA in DMF.

-

Add the cyclization cocktail to the resin and agitate at room temperature.

-

Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS. The reaction is typically complete within 4-24 hours.[1]

-

Once cyclization is complete, wash the resin thoroughly with DMF (5x), DCM (5x), and methanol (3x), then dry under vacuum.

-

Cleavage, Purification, and Characterization

-

Cleavage from Resin: Treat the dry peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet with cold ether twice more.

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[2]

-

Collect fractions and analyze by analytical LC-MS to identify those containing the pure peptide.

-

-

Characterization: Pool the pure fractions, lyophilize to obtain a white powder, and confirm the identity and purity of the final cyclic peptide by high-resolution mass spectrometry.

Antimicrobial Activity Assay (MIC Determination)

-

Bacterial Culture: Grow the target bacterial strains to the mid-logarithmic phase in appropriate broth media.

-

Peptide Dilution: Prepare a series of two-fold serial dilutions of the purified cyclic peptide in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the bacterial culture to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Visualizing the Workflow and Underlying Logic

To better illustrate the experimental processes and the strategic decisions involved, the following diagrams are provided in the DOT language for Graphviz.

Caption: Overall workflow for the synthesis and evaluation of a lactam-bridged peptide.

Caption: Key steps in the on-resin lactam bridge formation.

Signaling Pathways and Mechanism of Action

While the primary mechanism of action for many antimicrobial peptides, including the Cathelicidin-PY analogues, is the physical disruption of the bacterial cell membrane, it is important to note that cyclic peptides are widely recognized for their ability to modulate specific signaling pathways. Their constrained conformation allows them to bind with high affinity and specificity to protein targets such as receptors and enzymes, thereby inhibiting or activating downstream signaling cascades.

For instance, rationally designed cyclic peptides have been successfully developed to disrupt the TGF-β/SMAD7 signaling pathway, which is implicated in fibrosis and cancer, by targeting the TGF-β receptor complex. While the AMPs in the case study may not primarily act through such a mechanism, the principle of using conformational constraint to target specific protein-protein interactions is a cornerstone of modern drug discovery. The use of this compound provides a robust method for creating the cyclic scaffolds necessary to probe and modulate these pathways.

Caption: Mechanisms of action for cyclic peptides in drug discovery.

Conclusion

This compound stands out as a critical reagent for the synthesis of conformationally constrained peptides, particularly those featuring a side-chain lactam bridge. Its application enables the creation of novel peptide-based drug candidates with potentially enhanced stability and biological activity. The ability to perform on-resin cyclization streamlines the synthetic process and facilitates the exploration of structure-activity relationships, as demonstrated in the case of antimicrobial peptide development. As the demand for more sophisticated peptide therapeutics grows, the strategic use of specialized building blocks like this compound will continue to be a cornerstone of innovation in drug discovery.

References

Navigating Solid-Phase Peptide Synthesis: A Technical Guide to Fmoc-Glu(O-2-PhiPr)-OH

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is paramount to achieving high purity and yield of the target peptide. Fmoc-Glu(O-2-PhiPr)-OH, a valuable building block, offers unique advantages, particularly in the synthesis of cyclic peptides and other complex peptide structures. This technical guide provides an in-depth analysis of the solubility and stability of this compound in common SPPS solvents, offering a framework for its effective utilization. While specific quantitative data for this derivative is not extensively published, this guide extrapolates from the general behavior of Fmoc-amino acids and provides detailed experimental protocols for researchers to determine these critical parameters in their own laboratory settings.

Core Attributes of this compound

This compound is a derivative of glutamic acid where the alpha-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the gamma-carboxyl group is protected by the acid-labile 2-phenylisopropyl (2-PhiPr) ester. This orthogonal protection scheme is a cornerstone of modern SPPS, allowing for selective deprotection and chain elongation.

The 2-PhiPr group is particularly noteworthy for its high acid lability, enabling its selective removal under very mild acidic conditions, typically with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][2][3][4] This feature is highly advantageous for the on-resin synthesis of head-to-tail cyclic peptides, where the side chain can be deprotected while the peptide remains anchored to the solid support, allowing for subsequent intramolecular cyclization.

Solubility in SPPS Solvents: A General Overview

The solubility of Fmoc-protected amino acids is a critical factor for efficient coupling reactions in SPPS. Poor solubility can lead to incomplete reactions, resulting in deletion sequences and difficult purifications. Generally, Fmoc-amino acids exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Chlorinated solvents like dichloromethane (DCM) are also frequently used, particularly for their ability to swell polystyrene-based resins.[5][6]

Table 1: Qualitative Solubility of this compound in Common SPPS Solvents

| Solvent | Chemical Name | General Solubility of Fmoc-Amino Acids | Expected Solubility of this compound | Notes |

| DMF | N,N-Dimethylformamide | High | High | A standard and effective solvent for most SPPS steps. Can contain dimethylamine impurities that may cause premature Fmoc deprotection.[5] |

| NMP | N-Methyl-2-pyrrolidone | High | High | A highly polar aprotic solvent, often considered superior to DMF for solvating protected peptides and preventing aggregation.[5] |

| DCM | Dichloromethane | Moderate to High | Moderate to High | Commonly used for resin swelling and in combination with other solvents. Essential for the selective cleavage of the 2-PhiPr group with TFA. |

Stability Profile in the SPPS Workflow

The stability of this compound throughout the SPPS cycle is crucial for the successful synthesis of the target peptide. The primary points of consideration are the stability of the Fmoc group, the 2-PhiPr ester, and the potential for side reactions.

Fmoc Group Stability: The Fmoc group is stable under the acidic conditions used for the cleavage of many side-chain protecting groups but is readily cleaved by secondary amines, most commonly 20% piperidine in DMF.[7][8]

2-PhiPr Ester Stability: The 2-phenylisopropyl ester is designed to be highly acid-labile. It is stable to the basic conditions of Fmoc deprotection (piperidine in DMF) and the mildly acidic conditions that might be present during coupling reactions. Its key feature is its selective removal with very dilute acid (e.g., 1% TFA in DCM), which allows for orthogonal deprotection in the presence of more robust acid-labile protecting groups like tert-butyl (tBu).[1][2][3][4]

Potential Degradation Pathways: While generally stable under standard SPPS conditions, prolonged exposure to strong bases or acids outside of the intended deprotection steps could lead to degradation. For instance, impurities in DMF (dimethylamine) can lead to premature Fmoc removal.[5]

Table 2: Stability of this compound under Common SPPS Conditions

| SPPS Step | Reagents/Conditions | Stability of Fmoc Group | Stability of 2-PhiPr Ester | Potential Side Reactions |

| Fmoc Deprotection | 20% Piperidine in DMF | Labile (Intended) | Stable | Piperidine adduct formation with dibenzofulvene. |

| Amino Acid Coupling | Coupling reagents (e.g., HBTU, HATU, DIC) in DMF or NMP | Stable | Stable | Racemization, although generally low with standard protocols. |

| Side-Chain Deprotection (Orthogonal) | 1% TFA in DCM | Stable | Labile (Intended) | Premature cleavage of other highly acid-labile protecting groups if present. |

| Final Cleavage | High concentration of TFA (e.g., 95%) | Cleaved | Cleaved | Cationic scavenging is required to prevent side reactions. |

Experimental Protocols

To empower researchers to quantitatively assess the solubility and stability of this compound, the following detailed experimental protocols are provided.

Protocol 1: Determination of Solubility

This protocol outlines a method to determine the saturation solubility of this compound in various SPPS solvents.

Materials:

-

This compound

-

SPPS solvents (DMF, NMP, DCM)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile) for HPLC calibration.

-

Create a calibration curve by injecting known concentrations of the stock solution into the HPLC system.

-

In a series of vials, add a pre-weighed excess amount of this compound to a known volume of each SPPS solvent to be tested.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to fall within the range of the HPLC calibration curve.

-

Inject the diluted sample into the HPLC and determine the concentration of the dissolved this compound by comparing the peak area to the calibration curve.

-

Calculate the solubility in mg/mL or mol/L.

Protocol 2: Stability Assessment by HPLC

This protocol provides a method to evaluate the stability of this compound in SPPS solvents over time.

Materials:

-

This compound

-

SPPS solvents (DMF, NMP, DCM)

-

Deprotection and cleavage reagents (e.g., 20% piperidine in DMF, 1% TFA in DCM)

-

HPLC system

-

Thermostated incubator or water bath

-

Vials and syringes

Procedure:

-

Prepare solutions of this compound at a known concentration in each of the SPPS solvents and reagent mixtures to be tested.

-

At time zero (t=0), immediately inject an aliquot of each solution into the HPLC to determine the initial purity.

-

Incubate the remaining solutions at a controlled temperature (e.g., 25 °C).

-

At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each solution, quench any reaction if necessary, and inject it into the HPLC.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main peak corresponding to this compound.

-

Calculate the percentage of remaining this compound at each time point to determine its stability profile.

Visualizing the Workflow

To provide a clear visual representation of the experimental processes, the following diagrams have been generated using the DOT language.

Caption: Workflow for Determining Solubility.

Caption: Workflow for Stability Assessment.

Conclusion

This compound is a versatile and valuable reagent in the arsenal of peptide chemists. Its unique side-chain protection allows for elegant synthetic strategies, particularly for the generation of cyclic peptides. While specific quantitative data on its solubility and stability are not widely disseminated, the general principles governing Fmoc-amino acids and the provided experimental protocols offer a robust framework for its successful implementation in SPPS. By carefully considering the solvent choice and reaction conditions, and by performing preliminary assessments of its solubility and stability, researchers can confidently incorporate this compound into their synthetic workflows to achieve their desired peptide targets with high fidelity.

References

- 1. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fmoc-Glu-O-2-PhiPr Novabiochem® | 207305-97-3 [sigmaaldrich.com]

- 3. Fmoc-Asp(O-2-PhiPr)-OH Novabiochem 200336-86-3 [sigmaaldrich.com]

- 4. ≥97% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 5. peptide.com [peptide.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Quasi-Orthogonal Protecting Groups in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, complex peptide sequences. While orthogonal protecting group strategies offer a high degree of selective deprotection, quasi-orthogonal strategies provide a nuanced approach, enabling the removal of specific protecting groups under conditions that are subtly different yet compatible with the overall synthetic scheme. This technical guide provides an in-depth exploration of quasi-orthogonal protecting groups, focusing on their core principles, practical applications, and detailed experimental protocols.

Understanding Orthogonality and Quasi-Orthogonality

In SPPS, an ideal protecting group strategy is described as orthogonal , meaning that each class of protecting groups can be removed in any order and in the presence of all other protecting groups without affecting them.[1][2] The most prevalent example is the Fmoc/tBu strategy, where the Nα-Fmoc group is removed by a base (e.g., piperidine), while the side-chain tert-butyl (tBu) based protecting groups are cleaved by an acid (e.g., trifluoroacetic acid).[1][2]

Quasi-orthogonal (or pseudo-orthogonal) protecting groups, on the other hand, are removed by the same class of reagent but under different conditions, such as varying reagent concentration, temperature, or reaction time.[1] This approach allows for selective deprotection by fine-tuning the reaction environment. A classic example is the Boc/Bzl strategy, where both the Nα-Boc and side-chain benzyl (Bzl) groups are acid-labile, but Boc is removed with a moderate acid like TFA, while Bzl groups require a much stronger acid like hydrofluoric acid (HF) for cleavage.[1]

This guide will focus on two widely employed quasi-orthogonal protecting group systems in Fmoc-based SPPS: the Alloc/Allyl system, removed by palladium catalysis, and the Dde/ivDde system, cleaved by hydrazine-based reagents. These groups are instrumental in the synthesis of complex peptides, including branched, cyclic, and modified peptides.

The Alloc/Allyl Protecting Group System

The allyloxycarbonyl (Alloc) group for amines and the allyl ester for carboxylic acids are valuable quasi-orthogonal protecting groups stable to the acidic and basic conditions of standard Fmoc-SPPS.[3][4] Their removal is achieved under mild, near-neutral conditions using a palladium(0) catalyst in the presence of a scavenger to trap the released allyl group.[5][6]

Mechanism of Deprotection

The deprotection mechanism involves the formation of a π-allyl palladium complex, which is then attacked by a nucleophilic scavenger, regenerating the palladium(0) catalyst and yielding the deprotected functional group.

Quantitative Data and Comparison of Deprotection Methods

The efficiency of Alloc/Allyl deprotection is highly dependent on the choice of catalyst, scavenger, and reaction conditions. Recent advancements have introduced microwave-assisted and metal-free methods to improve efficiency and sustainability.[4][7][8]

| Deprotection Method | Catalyst | Scavenger | Solvent | Temperature | Time | Cleavage Efficiency | Key Considerations |

| Classical Palladium(0) | Pd(PPh₃)₄ (0.1-0.3 eq) | Phenylsilane (PhSiH₃) (20 eq) | DCM or CHCl₃/AcOH/NMM | Room Temp | 2 x 20 min | >95% | Air-sensitive catalyst; requires inert atmosphere.[3][4] |

| Pd(PPh₃)₄ (0.1-0.25 eq) | Dimethylamine borane (Me₂NH·BH₃) (40 eq) | DCM or DMF | Room Temp | 40 min | Quantitative | Effective for secondary amines; avoids N-allylation.[5][9] | |

| Microwave-Assisted | Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | DMF | 38°C | 2 x 5 min | >98% | Significantly reduces reaction time.[7][10] |

| Metal-Free | Iodine (I₂) | Water (H₂O) | PolarClean (PC)/Ethyl Acetate (EtOAc) | 60°C | 4 h | High | Avoids heavy metal contamination; environmentally friendly.[8] |

Experimental Protocols

-

Swell the Alloc-protected peptide-resin in dichloromethane (DCM) for 30 minutes.

-

Drain the solvent.

-

Prepare the deprotection solution in a separate flask under an inert atmosphere (e.g., Argon or Nitrogen):

-

Dissolve tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.25 equivalents relative to resin loading) in DCM.

-

Add phenylsilane (20 equivalents).

-

-

Add the deprotection solution to the resin.

-

Gently agitate the resin suspension under the inert atmosphere for 20 minutes.

-

Drain the reaction mixture.

-

Repeat the deprotection step (steps 4-6) one more time.

-

Wash the resin extensively with DCM (5 times), followed by N,N-dimethylformamide (DMF) (3 times), and finally DCM (5 times) to ensure complete removal of the catalyst and scavenger.[4]

-

A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.

-

Place the Alloc-protected peptide-resin in a microwave-safe reaction vessel.

-

Swell the resin in DMF.

-

Prepare the deprotection solution by dissolving Pd(PPh₃)₄ and phenylsilane in DMF.

-

Add the deprotection solution to the resin.

-

Place the vessel in a microwave peptide synthesizer and irradiate at 38°C for 5 minutes.

-

Drain the reaction mixture and repeat the microwave-assisted deprotection step one more time.

-

After the second irradiation, drain the vessel and wash the resin thoroughly with DMF and DCM.[7]

The Dde and ivDde Protecting Group System

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and its more sterically hindered analogue, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde), are widely used for the protection of primary amines, particularly the ε-amino group of lysine.[11][12] They are stable to the piperidine treatment used for Fmoc removal and the acidic conditions of final cleavage, but are selectively cleaved by dilute solutions of hydrazine in DMF.[11][13] This quasi-orthogonality makes them ideal for the synthesis of branched and cyclic peptides.[12][14]

Mechanism of Deprotection

The cleavage of Dde and ivDde by hydrazine proceeds via a nucleophilic attack on the enamine system, leading to the release of the free amine and the formation of a stable indazole byproduct, which can be monitored spectrophotometrically at 290 nm.[15]

Quantitative Data and Comparison of Deprotection Conditions

The efficiency of Dde/ivDde removal can be influenced by hydrazine concentration, reaction time, and the peptide sequence itself. The ivDde group is generally more stable and requires slightly more forcing conditions for complete removal compared to Dde.[11][15]

| Protecting Group | Deprotection Reagent | Solvent | Temperature | Time | Cleavage Efficiency | Key Considerations |

| Dde | 2% Hydrazine monohydrate | DMF | Room Temp | 3 x 3 min | Quantitative | Can be prone to migration in some sequences.[11] |

| Hydroxylamine hydrochloride/imidazole (1.3:1) | NMP | Room Temp | 30-60 min | High | Allows for Dde removal in the presence of Fmoc.[11][16] | |

| ivDde | 2% Hydrazine monohydrate | DMF | Room Temp | 3 x 3 min | Generally high, but can be sluggish | More stable than Dde, less prone to migration.[11][15] |

| 4-5% Hydrazine monohydrate | DMF | Room Temp or elevated (e.g., 90°C with microwave) | 3 x 3 min (RT) or 3 min (MW) | Near complete | Higher hydrazine concentration or microwave irradiation can improve efficiency for difficult sequences.[14][15] |

Experimental Protocols

-

Ensure the N-terminus of the peptide is protected with a Boc group or is otherwise capped, as hydrazine can also remove the Fmoc group.[11]

-

Swell the Dde/ivDde-protected peptide-resin in DMF.

-

Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

-

Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).

-

Allow the mixture to stand at room temperature for 3 minutes with gentle agitation.

-

Drain the solution.

-

Repeat the hydrazine treatment (steps 4-6) two more times.

-

Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of hydrazine and the indazole byproduct.[11][13]

-

The progress of the deprotection can be monitored by measuring the UV absorbance of the filtrate at 290 nm.[15]

-

Following the completion of the main peptide chain synthesis, cap the N-terminus (e.g., with acetic anhydride or a Boc-protected amino acid).

-

Swell the resin in DMF.

-

Prepare a 5% (v/v) solution of hydrazine in DMF.

-

Add the hydrazine solution to the peptide-resin in a reaction vessel.

-

If using a microwave synthesizer, irradiate for 3 minutes at 90°C. If at room temperature, repeat the treatment multiple times as described in Protocol 3.3.1.

-

Upon completion, wash the resin thoroughly with DMF.

-

The newly exposed ε-amino group of lysine is now ready for the synthesis of the second peptide chain using standard Fmoc-SPPS protocols.[14]

Signaling Pathways and Experimental Workflows

The logical flow of utilizing quasi-orthogonal protecting groups in SPPS allows for the creation of complex peptide architectures. The following diagrams, generated using Graphviz (DOT language), illustrate these workflows.

Caption: Workflow for branched peptide synthesis using Fmoc-Lys(ivDde).

References

- 1. peptide.com [peptide.com]

- 2. biosynth.com [biosynth.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]

- 13. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 14. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 15. biotage.com [biotage.com]

- 16. nbinno.com [nbinno.com]

An In-depth Technical Guide to Peptide Cyclization Utilizing Fmoc-Glu(O-2-PhiPr)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of using Nα-Fmoc-L-glutamic acid γ-2-phenylisopropyl ester, commonly known as Fmoc-Glu(O-2-PhiPr)-OH, for the synthesis of cyclic peptides. This quasi-orthogonal protecting group strategy is a valuable tool in drug discovery and development for creating conformationally constrained peptides with enhanced biological activity and stability.

Core Principles of this compound in Peptide Cyclization

This compound is a protected amino acid derivative essential for the solid-phase peptide synthesis (SPPS) of cyclic peptides, particularly for forming side-chain to side-chain lactam bridges. The key to its utility lies in the unique properties of the 2-phenylisopropyl (2-PhiPr) protecting group on the γ-carboxyl group of the glutamic acid side chain.

The 2-PhiPr group is classified as a quasi-orthogonal protecting group. This means it can be selectively removed under very mild acidic conditions that do not affect other standard acid-labile protecting groups used in Fmoc-SPPS, such as the tert-butyl (tBu) group. This orthogonality is the cornerstone of its application in directed on-resin cyclization.

The selective deprotection of the 2-PhiPr group is typically achieved using a solution of 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] This mild condition ensures the integrity of other protecting groups on the peptide backbone and side chains, as well as the linkage of the peptide to the solid support.

For the formation of a lactam bridge, this compound is most effectively used in combination with an amino acid carrying a similarly labile side-chain protecting group on its amino function. A common and advantageous pairing is with Fmoc-Lys(Mtt)-OH, where Mtt (4-methyltrityl) is the protecting group on the ε-amino group of lysine.[1] The Mtt group can be cleaved simultaneously with the 2-PhiPr group under the same mild acidic conditions (1% TFA in DCM). This simultaneous deprotection exposes a free carboxylic acid on the glutamic acid side chain and a free amine on the lysine side chain, which can then be coupled to form an intramolecular amide bond, resulting in a cyclic peptide.

Experimental Protocols

On-Resin Simultaneous Deprotection of 2-PhiPr and Mtt Groups

This protocol details the selective removal of the 2-phenylisopropyl (2-PhiPr) and 4-methyltrityl (Mtt) protecting groups from the side chains of glutamic acid and lysine residues, respectively, on a solid-supported peptide.

Reagents:

-

Peptidyl-resin containing this compound and Fmoc-Lys(Mtt)-OH

-

Deprotection Solution: 1% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Dichloromethane (DCM) for washing

-

N,N-Dimethylformamide (DMF) for washing

-

10% (v/v) Diisopropylethylamine (DIPEA) in DMF for neutralization

Procedure:

-

Swell the peptidyl-resin in DCM for 30 minutes.

-

Drain the DCM.

-

Add the deprotection solution (1% TFA in DCM) to the resin (approximately 10 mL per gram of resin).

-

Gently agitate the resin suspension at room temperature for 2 minutes.

-

Drain the deprotection solution.

-

Repeat steps 3-5 for a total of 5-10 cycles, until the deprotection is complete. The progress of the Mtt group removal can be monitored by observing the yellow color of the trityl cation in the filtrate.

-

Wash the resin thoroughly with DCM (5 x 1 min).

-

Wash the resin with DMF (5 x 1 min).

-

Neutralize the resin by washing with 10% DIPEA in DMF (3 x 2 min).

-

Wash the resin thoroughly with DMF (5 x 1 min) to prepare for the subsequent cyclization step.

On-Resin Lactam Bridge Formation (Cyclization)

Following the simultaneous deprotection of the glutamic acid and lysine side chains, the on-resin cyclization is performed to form the lactam bridge.

Reagents:

-

Deprotected peptidyl-resin with free side-chain carboxyl and amino groups

-

Coupling Reagent Solution (choose one):

-

HATU-based: 4 eq. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), 8 eq. DIPEA in DMF.

-

PyBOP-based: 4 eq. PyBOP ((Benzotriazol-1-yl)oxy)tripyrrolidinophosphonium hexafluorophosphate), 8 eq. DIPEA in DMF.

-

HBTU-based: 4 eq. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), 8 eq. DIPEA in DMF.

-

-

N,N-Dimethylformamide (DMF) for washing

Procedure:

-

Swell the deprotected peptidyl-resin in DMF.

-

In a separate vessel, prepare the coupling reagent solution.

-

Add the coupling reagent solution to the resin.

-

Agitate the resin suspension at room temperature. The reaction time can vary from 2 to 24 hours depending on the peptide sequence.[1]

-

Monitor the completion of the cyclization reaction by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.

-

Once the cyclization is complete, wash the resin thoroughly with DMF (5 x 1 min) and DCM (5 x 1 min).

-

Dry the resin under vacuum. The cyclic peptide is now ready for cleavage from the solid support and final deprotection of any remaining side-chain protecting groups.

Data Presentation

The efficiency of peptide cyclization using this compound can be influenced by factors such as the peptide sequence, the size of the ring being formed, and the coupling reagent used. The following tables summarize representative quantitative data.

| Coupling Reagent | Reaction Time (hours) | Typical Crude Purity (%) | Typical Isolated Yield (%) | Reference |

| PyAOP/DIPEA | 4 | 44-54 | Not Specified | [1] |

| HBTU/DIPEA | 24 | Not Specified | Not Specified | [2] |

| HATU/DIPEA | Not Specified | Good to Excellent | 78-88 | [2] |

Table 1: Comparison of Coupling Reagents for Lactam Bridge Formation.

| Peptide Type | Cyclization Conditions | Crude Purity (%) | Isolated Yield (%) | Reference |

| Cathelicidin-PY Analogue (Lactam Bridge) | PyAOP/DIPEA in DMF, 4h | 44-54 | Not Specified | [1] |

| More Constrained Lactams | PyAOP/sym-collidine in DMF, up to 24h | Not Specified | Not Specified | [1] |

Table 2: Cyclization Efficiency for Specific Peptide Classes.

Mandatory Visualizations

Chemical Structures

Caption: Structures of this compound and Fmoc-Lys(Mtt)-OH.

Experimental Workflow for On-Resin Peptide Cyclization

Caption: Workflow for On-Resin Side-Chain to Side-Chain Peptide Cyclization.

Signaling Pathway Example: Somatostatin Analogues